N-Boc-(4R)-4-tert-butoxy-L-proline

Peptide Synthesis Solid-Phase Synthesis Protecting Groups

N-Boc-(4R)-4-tert-butoxy-L-proline (CAS 148983-07-7), also known as Boc-Hyp(tBu)-OH, is a doubly protected proline derivative. Its molecular structure features a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen and a tert-butyl (tBu) ether on the 4R-hydroxyl group.

Molecular Formula C14H25NO5
Molecular Weight 287.35
CAS No. 148983-07-7
Cat. No. B3047920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-(4R)-4-tert-butoxy-L-proline
CAS148983-07-7
Molecular FormulaC14H25NO5
Molecular Weight287.35
Structural Identifiers
SMILESCC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O
InChIInChI=1S/C14H25NO5/c1-13(2,3)19-9-7-10(11(16)17)15(8-9)12(18)20-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10+/m1/s1
InChIKeyPZJOYNVIOOXHHM-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-(4R)-4-tert-butoxy-L-proline (CAS 148983-07-7): Orthogonal Protection for Precision Peptide Synthesis


N-Boc-(4R)-4-tert-butoxy-L-proline (CAS 148983-07-7), also known as Boc-Hyp(tBu)-OH, is a doubly protected proline derivative [1]. Its molecular structure features a tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen and a tert-butyl (tBu) ether on the 4R-hydroxyl group [1]. This orthogonal protection scheme, with an acid-labile Boc group and an acid-stable tBu ether, is specifically designed for the solid-phase synthesis of peptides containing 4R-hydroxyproline (Hyp) residues . It enables the selective incorporation of Hyp with a free hydroxyl group, which is critical for post-synthetic modifications and for studying collagen structure and stability .

Why N-Boc-(4R)-4-tert-butoxy-L-proline Cannot Be Substituted by Other Proline Derivatives


Generic substitution with similar proline derivatives like N-Boc-L-proline (CAS 15761-39-4) or Boc-Hyp-OH (CAS 13726-69-7) is not feasible due to the unique orthogonal protection of the target compound. N-Boc-L-proline lacks the 4-hydroxyl functionality entirely, precluding the study of hydroxylation-dependent interactions [1]. Boc-Hyp-OH, while containing the 4-hydroxyl group, is only singly protected at the nitrogen. Its free hydroxyl group is prone to side reactions during peptide coupling, such as unwanted acylation or oxidation, leading to lower purity and yields . In contrast, the tert-butyl ether in N-Boc-(4R)-4-tert-butoxy-L-proline remains stable under the acidic conditions used for Boc removal, ensuring the Hyp hydroxyl remains protected until a final, orthogonal deprotection step, thus minimizing side reactions and maximizing synthetic precision [2].

Quantitative Evidence for Selecting N-Boc-(4R)-4-tert-butoxy-L-proline over Analogs


Orthogonal Protection: Superior Crude Purity vs. Unprotected Hydroxyl

The orthogonal protection of N-Boc-(4R)-4-tert-butoxy-L-proline, with its acid-stable tBu ether, enables the synthesis of hypusinated peptides with significantly higher crude purity compared to using an analog with a free hydroxyl group. In a study developing an orthogonally protected hypusine reagent (which contains the same Boc/tBu protection scheme), the synthesized hypusinated peptides exhibited crude purities ranging from 42% to 81% [1]. This high purity is directly attributed to the prevention of side reactions at the protected hydroxyl during peptide elongation, a benefit not afforded by Boc-Hyp-OH, which is susceptible to side reactions like acylation and elimination, leading to lower and more variable crude purities .

Peptide Synthesis Solid-Phase Synthesis Protecting Groups

Compatibility with Standard Fmoc-SPPS: High Purity Standards

N-Boc-(4R)-4-tert-butoxy-L-proline is supplied by reputable vendors at a standard purity of 98% . This high purity is essential for minimizing deletion sequences and other impurities in automated Fmoc-SPPS. For comparison, its commonly used analog, Boc-L-proline (CAS 15761-39-4), is also available at high purity (≥99.0%) but is not a structural analog for Hyp-containing peptides . The critical differentiation is the *combination* of high purity and orthogonal protection, which is a specific requirement for synthesizing high-quality peptides with precise hydroxylation patterns. The tBu ether is fully compatible with Fmoc deprotection conditions (e.g., 20% piperidine), ensuring the protecting group remains intact until the final cleavage step .

Fmoc Chemistry Solid-Phase Peptide Synthesis Quality Control

Conformational Control via Steric Bulk: Differentiating from Fmoc Analog

The bulky tert-butyl ether on the 4R-position of the proline ring influences the ring pucker and the cis/trans isomerization of the prolyl amide bond, which is a key determinant of peptide secondary structure . While direct, head-to-head conformational data comparing N-Boc-(4R)-4-tert-butoxy-L-proline to its Fmoc-protected analog (Fmoc-Hyp(tBu)-OH) is not available, the 4R-tert-butoxy group is a common structural motif used to induce specific conformational biases in proline-containing peptides [1]. In contrast, 4S-tert-butoxy proline derivatives are known to promote opposite ring pucker and amide bond geometries, demonstrating the stereospecific impact of this substituent [1]. The choice between a Boc or Fmoc N-protecting group is dictated by the overall synthetic strategy (Boc vs. Fmoc SPPS), but the 4R-tert-butoxy group is the critical element for achieving the desired conformational restraint in the final peptide [2].

Peptide Conformation Collagen Mimetics Structure-Activity Relationship

Optimal Application Scenarios for N-Boc-(4R)-4-tert-butoxy-L-proline


Solid-Phase Synthesis of Collagen Mimetic Peptides (CMPs)

This compound is the building block of choice for synthesizing CMPs via Boc-SPPS. The orthogonal tBu protection allows for the on-resin assembly of peptide chains containing multiple Hyp residues without interference from the hydroxyl groups. The final global deprotection with HF or TFA yields the desired CMP with a high density of free Hyp, which is essential for forming the stable triple-helical structure of collagen. This approach ensures high purity and yield, as demonstrated by the 42-81% crude purity range achieved in similar orthogonal syntheses [1].

Synthesis of Hypusine-Containing Peptides and Post-Translational Modification Studies

In studies of eukaryotic translation initiation factor 5A (eIF5A), N-Boc-(4R)-4-tert-butoxy-L-proline is a critical precursor for the synthesis of hypusine, a unique post-translational modification. The orthogonal protection strategy is necessary to synthesize the complex hypusine reagent with high fidelity [1]. The resulting peptides are used to investigate the role of hypusination in cell proliferation and cancer, with the high purity of the starting material directly impacting the reliability of biological assays [1].

Diversity-Oriented Peptide Synthesis via 'Proline Editing'

This compound is a key substrate for 'proline editing,' a powerful strategy for generating structurally diverse peptide libraries [2]. The protected hydroxyl group in the 4R-position serves as a versatile chemical handle. After incorporation into a peptide on solid support, the tBu ether can be orthogonally removed, and the free hydroxyl can be selectively modified with a wide range of functional groups (e.g., fluorophores, affinity tags, reactive handles) to explore structure-activity relationships and create novel peptide conjugates [2].

Development of Protease Inhibitors and Conformationally Constrained Peptidomimetics

The conformational bias imposed by the 4R-tert-butoxy group makes this compound a valuable starting material for designing peptidomimetics with enhanced stability and target selectivity. By incorporating this rigid proline analog, medicinal chemists can pre-organize the peptide backbone into a bioactive conformation, potentially improving binding affinity and metabolic stability compared to peptides containing the more flexible, native proline or Hyp. This is particularly relevant for developing inhibitors of proline-specific proteases or for creating macrocyclic peptides with defined shapes.

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